molecular formula C19H20N2O2 B5782820 (2E)-N-{3-[(2-methylpropanoyl)amino]phenyl}-3-phenylprop-2-enamide

(2E)-N-{3-[(2-methylpropanoyl)amino]phenyl}-3-phenylprop-2-enamide

Cat. No.: B5782820
M. Wt: 308.4 g/mol
InChI Key: YWNKPUJYQLTPNT-VAWYXSNFSA-N
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Description

(2E)-N-{3-[(2-methylpropanoyl)amino]phenyl}-3-phenylprop-2-enamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{3-[(2-methylpropanoyl)amino]phenyl}-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Acylation: The initial step involves the acylation of aniline with 2-methylpropanoic acid chloride to form N-(2-methylpropanoyl)aniline.

    Coupling Reaction: The N-(2-methylpropanoyl)aniline is then coupled with cinnamoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{3-[(2-methylpropanoyl)amino]phenyl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

(2E)-N-{3-[(2-methylpropanoyl)amino]phenyl}-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-{3-[(2-methylpropanoyl)amino]phenyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropanoyl)aniline: A precursor in the synthesis of the target compound.

    Cinnamoyl chloride: Another precursor used in the coupling reaction.

    N-phenylprop-2-enamide: A structurally related compound with similar properties.

Uniqueness

(2E)-N-{3-[(2-methylpropanoyl)amino]phenyl}-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14(2)19(23)21-17-10-6-9-16(13-17)20-18(22)12-11-15-7-4-3-5-8-15/h3-14H,1-2H3,(H,20,22)(H,21,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNKPUJYQLTPNT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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